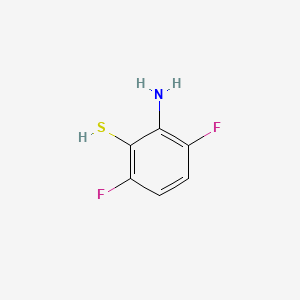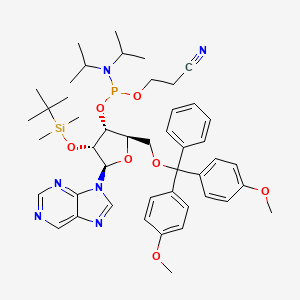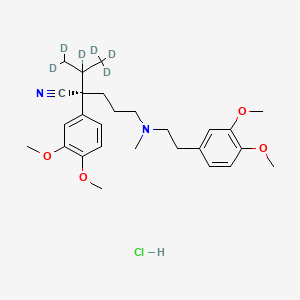
5-Hydroxy Buspirone-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Buspirone-d8 is a high-quality, certified reference material . It is an azaspirodecanedione anxiolytic agent . The chemical structure of buspirone is C21H31N5O2 .
Molecular Structure Analysis
The molecular formula of this compound is C21H31N5O3 . The average mass is 401.503 Da and the monoisotopic mass is 401.242676 Da .Physical and Chemical Properties Analysis
The density of this compound is 1.3±0.1 g/cm3. It has a boiling point of 660.4±65.0 °C at 760 mmHg. The vapour pressure is 0.0±2.1 mmHg at 25°C. The enthalpy of vaporization is 100.7±3.0 kJ/mol and the flash point is 353.2±34.3 °C .科学的研究の応用
神経科学研究
5-ヒドロキシブスピロン-d8: は、神経科学において、ブスピロンが様々な神経経路に与える影響を研究するために用いられています。 これは、気分調節やうつ病の治療におけるセロトニン受容体の役割を理解するのに役立ちます . 例えば、社会的に孤立したラットにおけるうつ病プロファイルにおけるブスピロンの治療効果を調査するために用いられており、これは早期の生活経験が5-HT1A受容体関連のうつ病に影響を与えることを示唆しています .
薬理学
薬理学において、5-ヒドロキシブスピロン-d8は、ブスピロンの薬力学および薬物動態を調査するためのツールとして役立ちます。 これは、薬物が神経伝達物質受容体、特に不安解消薬の開発に不可欠な5-HT1Aセロトニン受容体とどのように相互作用するかを調べるのに役立ちます .
毒性学
毒性学者は、ブスピロンの安全性プロファイルを評価するために、5-ヒドロキシブスピロン-d8を使用します。 これは、毒性スクリーニング手順に役立ち、生物学的サンプル中のブスピロンとその代謝物の存在を特定するのに役立ちます .
行動科学
行動科学では、5-ヒドロキシブスピロン-d8は、ブスピロンの行動的および神経生理学的効果を研究するために適用されます。 研究には、動物モデルにおける不安様行動やうつ状態に対するブスピロンの影響を調べるものが含まれ、不安障害の潜在的な治療法に関する洞察を提供しています .
不安研究
5-ヒドロキシブスピロン-d8: は、ブスピロンの不安解消効果を理解するために用いられるため、不安研究において重要です。 研究は、ブスピロンがセロトニン受容体と相互作用することによってどのように不安の症状を軽減できるか、従来の不安解消薬に代わる非依存性のある選択肢を提供することに重点を置いています
作用機序
Target of Action
5-Hydroxy Buspirone-d8 is a deuterium-labeled derivative of 5-Hydroxy Buspirone Its parent compound, buspirone, is known to interact with two major 5-ht 1a receptor subtypes involved in the brain’s anxiety and fear circuitry .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Buspirone, its parent compound, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .
Pharmacokinetics
Buspirone, the parent compound of this compound, is well absorbed but is subject to first-pass metabolism . The mean systemic availability is approximately 4 percent . Buspirone is eliminated primarily by oxidative metabolism, which produces several hydroxylated metabolites, including 5-hydroxy-buspirone and 1-pyrimidinylpiperazine . In humans, the systemic exposure to buspirone increases linearly in relation to the oral dose . Food increases the bioavailability of buspirone by decreasing first-pass metabolism .
Result of Action
Its parent compound, buspirone, is known to enhance serotonergic activity in brain areas associated with anxiety and fear .
Action Environment
Hepatic cirrhosis resulted in a marked decrease in the clearance of buspirone, which correlated with serum alkaline phosphatase activity . Renal disease produced a modest decrease in buspirone clearance .
Safety and Hazards
生化学分析
Biochemical Properties
5-Hydroxy Buspirone-d8 interacts with various enzymes and proteins. It is known to interact with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A receptors . The nature of these interactions involves binding to these receptors, which can influence various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the serotonin system, which plays a critical role in mood, sleep, attention, learning, and conditions such as anxiety .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to bind to 5-HT1A and 5-HT2A receptors, influencing the serotonin system .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound’s impact on behavior in animal models can vary depending on the duration of administration . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, buspirone, from which this compound is derived, has been shown to have dose-dependent effects on behavior in rats
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily eliminated by oxidative metabolism, which produces several hydroxylated metabolites, including 5-hydroxy-buspirone . The metabolic disposition of buspirone, the parent compound of this compound, is similar in humans and rats, with three major metabolic pathways being N-dealkylation to 1-(2-pyrimidinyl)-piperazine (1-PP) and hydroxylation to either 5-hydroxy-buspirone or 1-PP .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Buspirone-d8 involves the reduction of Buspirone-d8 to 5-Hydroxy Buspirone-d8 using a reducing agent.", "Starting Materials": [ "Buspirone-d8", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Dissolve Buspirone-d8 in methanol.", "Add a solution of NaBH4 in methanol dropwise to the Buspirone-d8 solution.", "Stir the mixture at room temperature for several hours.", "Quench the reaction by adding hydrochloric acid to the mixture.", "Extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution to obtain 5-Hydroxy Buspirone-d8 as a solid." ] } | |
CAS番号 |
1330164-16-3 |
分子式 |
C21H31N5O3 |
分子量 |
409.56 |
IUPAC名 |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2/i3D2,4D2,7D2,8D2 |
InChIキー |
WKAUDMPUKWYRBF-IFBDEUHTSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O |
同義語 |
8-[4-[4-(5-Hydroxy-2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)







